6-Aipp-fsk

Description

Foundational Principles of Photoaffinity Labeling in Chemical Biology

Photoaffinity labeling (PAL) is a widely used biochemical technique that enables the study of interactions between small molecules and their target proteins. nih.govnih.govresearchgate.net The core principle involves using a chemical probe that contains both a recognition element (mimicking the small molecule of interest) and a photoreactive group (photophore). nih.govjst.go.jpiu.edu This probe initially binds non-covalently to its target protein, similar to how the native ligand would interact. nih.govportlandpress.com Upon irradiation with ultraviolet (UV) light, the photoreactive group is activated, generating a highly reactive intermediate species, such as a nitrene, carbene, or diradical. nih.goviu.edu This reactive intermediate then forms a covalent bond with amino acid residues in close proximity at the binding site. nih.govportlandpress.comnsf.gov

The key advantage of PAL is its ability to "trap" transient or weak interactions under native conditions, providing a covalent snapshot of the ligand-protein complex. nih.govnsf.gov This covalent linkage allows for rigorous washing steps to remove non-specifically bound molecules, facilitating the subsequent isolation, enrichment, and identification of the labeled protein(s) using techniques such as gel electrophoresis and mass spectrometry. iu.edunsf.gov Common photoreactive groups include phenylazides, phenyldiazirines, and benzophenones, each with distinct properties regarding stability and the reactive species generated upon irradiation. nih.gov Ideally, the photogroup should be stable in ambient light and require an activation wavelength that minimizes damage to biological molecules. nih.gov PAL is a crucial strategy in drug discovery and chemical biology for target identification, mapping binding sites, and understanding the molecular mechanisms of small molecules. nih.govnih.govresearchgate.netrsc.org

The Role of Forskolin Derivatives as Molecular Tools in Cyclic AMP Signaling Research

Forskolin is a naturally occurring labdane diterpene isolated from the roots of the Indian plant Coleus forskohlii. researchgate.netscience.gov It is a potent and direct activator of adenylyl cyclase (AC), the enzyme responsible for catalyzing the synthesis of cyclic adenosine monophosphate (cAMP) from ATP. researchgate.netfishersci.camdpi.com cAMP is a crucial second messenger involved in a vast array of cellular processes, and the adenylyl cyclase/cAMP pathway is a fundamental signaling cascade in biological systems. researchgate.net

Forskolin's unique ability to activate adenylyl cyclase independently of transmembrane receptors or G proteins has made it an invaluable tool for studying the regulation and function of this enzyme and the downstream effects of cAMP signaling. researchgate.netresearchgate.netresearchgate.net Forskolin binds to an allosteric site on adenylyl cyclase, distinct from the catalytic site where ATP binds. mdpi.comresearchgate.net This interaction stabilizes the enzyme in an active conformation, leading to increased cAMP production. mdpi.com

Due to its significant role in activating adenylyl cyclase, forskolin has served as a scaffold for the development of various derivatives. These derivatives are synthesized to create molecular tools with modified properties, such as altered potency, selectivity for specific adenylyl cyclase isoforms, or the incorporation of functional groups for applications like photoaffinity labeling or fluorescence studies. researchgate.netresearchgate.netgrantome.com By modifying the forskolin structure, researchers can gain more precise control over adenylyl cyclase activation and better probe the intricacies of cAMP signaling pathways in diverse cellular contexts. mdpi.comresearchgate.net

Defining the Utility of [125I]6-AIPP-Fsk as a Radiospecific Photoaffinity Probe for Target Protein Characterization

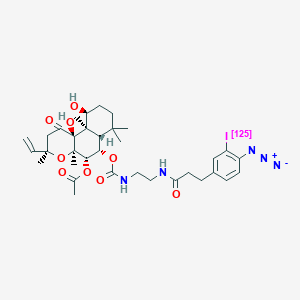

[125I]this compound is a specific forskolin derivative designed for use as a radiospecific photoaffinity probe. researchgate.netnih.govresearchgate.netnih.gov The nomenclature indicates its key features: "Fsk" refers to the forskolin core structure, "AIPP" denotes the incorporation of an N-(3-(4-azido-3-iodophenyl)propionamide) group, and "[125I]" signifies the presence of the radioactive isotope Iodine-125. researchgate.netnih.govnih.gov

The AIPP moiety contains both a photoreactive azide group and a site for radioiodination. nih.govresearchgate.netnih.gov The azide group serves as the photophore, generating a reactive nitrene upon UV irradiation, capable of forming a covalent bond with nearby proteins. nih.gov The incorporation of Iodine-125 provides a high specific activity radioisotope label, allowing for sensitive detection and quantification of the labeled protein targets, particularly useful when dealing with low-abundance proteins or limited sample quantities. researchgate.netnih.gov

[125I]this compound was specifically synthesized to label adenylyl cyclase, leveraging the known high affinity of forskolin for this enzyme. researchgate.netnih.gov Studies have shown that [125I]this compound binds to adenylyl cyclase with high affinity. researchgate.netnih.gov For example, it inhibited [3H]forskolin binding to bovine brain membranes with an IC50 value of 15 nM. researchgate.netnih.gov Upon photoactivation, [125I]this compound has been demonstrated to covalently label a 115-kDa protein in bovine brain membranes, which was identified as adenylyl cyclase. researchgate.netnih.govscience.gov This labeling was specifically inhibited by excess non-radioactive forskolin, confirming the specificity of the probe for the forskolin binding site on adenylyl cyclase. researchgate.netnih.govresearchgate.netscience.gov

The radiospecific nature of [125I]this compound, combined with its photoaffinity labeling capability, makes it a valuable tool for characterizing the molecular targets of forskolin, particularly adenylyl cyclases, in complex biological samples. researchgate.netnih.govnih.gov It allows for the identification of the protein(s) that interact with the forskolin binding site and provides a means to study the size and relative abundance of these targets through techniques like SDS-PAGE and autoradiography. researchgate.netnih.govnih.gov Furthermore, the use of [125I] enables high sensitivity in detecting the labeled protein, facilitating studies in systems where the target protein is not highly expressed. researchgate.net The probe's utility extends to investigating the regulation of forskolin binding to different adenylyl cyclase isoforms and understanding how other factors, such as G proteins, influence this interaction. researchgate.netnih.gov

Research Findings on [125I]this compound Labeling:

Research using [125I]this compound has provided insights into the proteins labeled by this probe in different biological preparations.

| Preparation | Labeled Protein(s) (Approximate kDa) | Inhibition by Forskolin | Inhibition by 1,9-dideoxyforskolin | Inhibition by Cytochalasin B | Reference |

| Bovine Brain Membranes | 115 | Yes | No | No | researchgate.netnih.gov |

| Partially Purified AC | 115 | Yes | No | Not tested | researchgate.netnih.gov |

| Human Erythrocyte Membranes | Not strongly labeled (compared to 125I-7-AIPP-Fsk) | - | - | - | researchgate.netnih.gov |

| Sf9 cells expressing Type I AC | Efficiently labeled | - | - | - | researchgate.netnih.gov |

| Sf9 cells expressing Type II AC | Labeled efficiently in presence of Gsα | - | - | - | researchgate.netnih.gov |

| Sf9 cells expressing Type V AC | Labeled only in presence of Gsα | - | - | - | nih.gov |

| Sf9 cells expressing Type VI AC | Labeled only in presence of Gsα | - | - | - | nih.gov |

This table summarizes key findings regarding the proteins labeled by [125I]this compound and the effect of various compounds on this labeling, highlighting its specificity for adenylyl cyclase over other potential targets like the glucose transporter, which was labeled by a related probe, [125I]7-AIPP-Fsk. researchgate.netnih.govresearchgate.net

Propriétés

Numéro CAS |

136103-68-9 |

|---|---|

Formule moléculaire |

C34H46IN5O9 |

Poids moléculaire |

793.7 g/mol |

Nom IUPAC |

[(3R,4aR,5S,6S,6aS,10S,10aR,10bS)-6-[2-[3-(4-azido-3-(125I)iodanylphenyl)propanoylamino]ethylcarbamoyloxy]-3-ethenyl-10,10b-dihydroxy-3,4a,7,7,10a-pentamethyl-1-oxo-5,6,6a,8,9,10-hexahydro-2H-benzo[f]chromen-5-yl] acetate |

InChI |

InChI=1S/C34H46IN5O9/c1-8-31(5)18-24(43)34(46)32(6)23(42)13-14-30(3,4)27(32)26(28(47-19(2)41)33(34,7)49-31)48-29(45)38-16-15-37-25(44)12-10-20-9-11-22(39-40-36)21(35)17-20/h8-9,11,17,23,26-28,42,46H,1,10,12-16,18H2,2-7H3,(H,37,44)(H,38,45)/t23-,26-,27-,28-,31-,32-,33+,34-/m0/s1/i35-2 |

Clé InChI |

QZSIAGIQDOMXEK-UZONJECRSA-N |

SMILES |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |

SMILES isomérique |

CC(=O)O[C@H]1[C@H]([C@@H]2[C@]([C@H](CCC2(C)C)O)([C@@]3([C@@]1(O[C@@](CC3=O)(C)C=C)C)O)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])[125I] |

SMILES canonique |

CC(=O)OC1C(C2C(CCC(C2(C3(C1(OC(CC3=O)(C)C=C)C)O)C)O)(C)C)OC(=O)NCCNC(=O)CCC4=CC(=C(C=C4)N=[N+]=[N-])I |

Synonymes |

(125I)-6-AIPP-Fsk 2-(3-(4-azido-3-iodophenyl)propanamido)-N-ethyl-6-(aminocarbonyl)forskolin 6-AIPP-Fsk 6-AIPP-Fsk-125I N-(3-(4-azido-3-iodophenyl)propionamide)-6-aminoethylcarbamylforskolin |

Origine du produit |

United States |

Radiochemical Synthesis and Characterization of [125i]6-aipp-fsk

Synthetic Pathways for 6-AIPP-Fsk Precursors

The synthesis of [125I]this compound involves the preparation of a key precursor, 6-aminoethylcarbamylforskolin (6-AEC-Fsk). This precursor is derived from the diterpenoid forskolin, a compound isolated from the plant Coleus forskohlii citeab.comfishersci.cahznu.edu.cn. General synthetic approaches to create derivatives of forskolin involve modifications at its hydroxyl positions, such as the 6- and 7-hydroxyl groups, to introduce various functional groups, including aminoalkylcarbamates . The formation of 6-AEC-Fsk involves the attachment of an aminoethylcarbamyl group to the 6-position of the forskolin molecule hznu.edu.cnguidechem.com. This functionalization provides a site for subsequent conjugation with the photoaffinity and radioiodinated moiety.

Strategies for Radioiodination ([125I]) and Achieving High Specific Activity

The radioiodination of this compound is achieved by reacting the precursor, 6-AEC-Fsk, with a pre-iodinated component, specifically N-(3-(4-azido-3-125I-phenyl)-propionamide) hznu.edu.cn. This strategy introduces the radioactive isotope 125I into the molecule as part of a larger photoactivable group (azidophenyl) linked via a propionamide and an ethylcarbamyl linker to the forskolin core.

A key aspect of the synthesis of [125I]this compound is the achievement of high specific activity. Reported syntheses have yielded [125I]this compound with specific activities of 2200 Ci/mmol hznu.edu.cnguidetopharmacology.orgnih.gov. High specific activity is crucial for radioligands as it allows for the detection of low abundance binding sites in biological systems. This high specific activity is typically achieved by utilizing high specific activity [125I] during the synthesis of the iodinated precursor.

Analytical Methodologies for Radiochemical Purity and Stability

Ensuring the radiochemical purity and stability of [125I]this compound is paramount for reliable experimental results. Radiochemical purity (RCP) refers to the proportion of the total radioactivity that is present in the desired chemical form. Various analytical methodologies are employed for this purpose, with thin-layer chromatography (TLC) and high-performance liquid chromatography (HPLC) being widely used techniques in radiochemistry.

Thin-layer chromatography, often in its instant format (ITLC), is a common method for assessing RCP. By using different stationary phases, such as ITLC-SG (silica gel) or ITLC-SA (polysilicic gel), and appropriate mobile phases, the radiolabeled product can be separated from potential radioactive impurities, such as free iodide or other radiolabeled byproducts. The migration of different radioactive species on the stationary phase allows for the determination of their relative abundance by scanning the developed chromatogram for radioactivity.

High-performance liquid chromatography provides a more robust and high-resolution method for analyzing radiochemical purity and confirming radiochemical identity. By using a suitable column (e.g., reversed-phase RP18) and mobile phase system, [125I]this compound can be separated from impurities, and its retention time can be compared to that of a non-radioactive standard to confirm its identity. Validation of these analytical methods is essential to ensure their specificity, linearity, accuracy, precision, and robustness for reliable RCP determination.

Advanced Research Methodologies Employing [125i]6-aipp-fsk

Quantitative Receptor Autoradiography for Spatial Distribution of Target Receptors

Quantitative Receptor Autoradiography (QAR) is a powerful technique used to visualize and quantify the distribution of specific receptors or binding sites within tissues. This method typically involves incubating tissue sections with a radiolabeled ligand, such as [125I]6-AIPP-Fsk, allowing the ligand to bind to its target receptors. After washing away unbound ligand, the tissue sections are placed in contact with radiation-sensitive film or imaging plates. The resulting autoradiographic image shows the spatial distribution of the bound radioligand, with the intensity of the signal proportional to the concentration of binding sites in different areas of the tissue.

While specific detailed studies utilizing [125I]this compound for comprehensive spatial distribution mapping via QAR were not extensively detailed in the consulted literature, the principle of QAR with other [125I]-labeled ligands, such as [125I]-angiotensin II for localizing receptor binding sites in brain and kidney, demonstrates the potential application of this technique with [125I]this compound. By applying QAR with [125I]this compound, researchers could potentially map the distribution density of adenylyl cyclase or other interacting proteins in various tissues and organs, providing insights into their physiological roles and potential involvement in disease states at a microscopic level.

Biochemical Fractionation and Membrane Reconstitution Studies with Photoaffinity Labels

Biochemical fractionation coupled with photoaffinity labeling using [125I]this compound is a fundamental approach for identifying and characterizing the proteins that interact with this compound, particularly in membrane environments where adenylyl cyclase and other targets are located. nih.govnih.gov This methodology involves isolating specific cellular fractions, such as plasma membranes, where the target proteins are enriched. These membrane preparations are then incubated with [125I]this compound, allowing it to bind to its high-affinity sites. nih.govnih.gov

Upon photoactivation, the azido group on [125I]this compound is converted into a highly reactive nitrene, which forms a covalent bond with nearby amino acid residues on the interacting protein. This irreversible labeling allows the protein to be identified and studied even after denaturation or other biochemical manipulations. Labeled proteins are typically analyzed using techniques such as SDS-PAGE, followed by autoradiography to visualize the radioactive bands corresponding to the labeled proteins.

Studies using [125I]this compound have successfully labeled adenylyl cyclase, appearing as a protein with a molecular mass of approximately 115-kDa in bovine brain membranes. nih.govnih.gov This labeling was shown to be specifically inhibited by forskolin but not by its analog 1,9-dideoxyforskolin, indicating the specificity of [125I]this compound binding to the forskolin binding site on adenylyl cyclase. nih.govnih.gov

[125I]this compound has also been utilized in studies investigating P-glycoprotein, a membrane transporter. Photoaffinity labeling with [125I]this compound demonstrated labeling of the carboxyl-terminal half of P-glycoprotein, with localization to residues spanning proposed transmembrane regions.

While the provided sources discuss membrane reconstitution in the context of adenylyl and guanylyl cyclases, specific examples of [125I]this compound being used in reconstitution studies were not prominently featured. However, photoaffinity-labeled proteins obtained from biochemical fractionation could theoretically be used in subsequent reconstitution experiments to study the function of the labeled protein in a defined lipid environment.

Table 1 summarizes some key findings from photoaffinity labeling studies using [125I]this compound:

| Target Protein | Source of Membranes | Apparent Molecular Weight (kDa) | Inhibition by Forskolin |

| Adenylyl Cyclase | Bovine Brain Membranes | ~115 | Yes |

| P-glycoprotein | KB-V1 Membranes | - | Not specified in snippet |

Note: Molecular weight for P-glycoprotein labeling was not explicitly stated as a single band in the provided snippet, rather labeling was localized to a region.

Integration with Proteomic Approaches for Unbiased Target Identification

Integrating photoaffinity labeling with advanced proteomic techniques offers a powerful avenue for unbiased identification of proteins that interact with a specific compound, including [125I]this compound. nih.gov While traditional photoaffinity labeling followed by SDS-PAGE allows visualization of labeled proteins based on size, coupling this with mass spectrometry (MS)-based proteomics enables the identification of the labeled proteins' identities. nih.gov

Compound-centric chemical proteomics (CCCP) is a strategy that utilizes affinity probes, such as photoaffinity labels like [125I]this compound (or its non-iodinated, affinity-tagged analog), to enrich for interacting proteins from complex biological samples. Following incubation with the probe and photoactivation (in the case of photoaffinity labels), the covalently bound proteins can be isolated, often using affinity chromatography if a tag is incorporated into the probe structure. nih.gov The enriched proteins are then subjected to enzymatic digestion, and the resulting peptides are analyzed by high-resolution mass spectrometry. nih.gov

Quantitative proteomic approaches, such as stable isotope labeling with amino acids in cell culture (SILAC) or isobaric tags for absolute and relative quantification (iTRAQ), can be integrated into this workflow to compare protein binding in different conditions (e.g., in the presence or absence of a competing ligand). This allows for the identification of specific and high-affinity binding partners.

While the provided search results highlight the power of chemical proteomics for unbiased target identification and the use of [125I]this compound for specific protein labeling, a detailed case study demonstrating a full proteomic workflow specifically starting with [125I]this compound for unbiased target discovery across the proteome was not found within the snippets. However, the established methodologies of photoaffinity labeling and chemical proteomics provide a clear framework for how [125I]this compound could be applied in such comprehensive studies to identify novel interacting partners beyond known targets like adenylyl cyclase and P-glycoprotein. nih.gov This integrated approach holds significant potential for a more complete understanding of the cellular targets modulated by forskolin derivatives.

Future Directions and Emerging Research Avenues for [125i]6-aipp-fsk Derivatives

Design of Next-Generation Photoaffinity Probes with Enhanced Selectivity or Reactivity

The utility of photoaffinity probes like [125I]6-AIPP-Fsk is intrinsically linked to their ability to bind specifically to a target and form a stable covalent linkage upon photoactivation. Future research will likely focus on designing next-generation derivatives of [125I]this compound with enhanced properties. The general design of photoaffinity probes involves an affinity unit, a photoreactive moiety, and an identification/reporter tag nih.gov. Improvements in the affinity unit, based on the forskolin scaffold, could aim to increase binding selectivity for specific adenylyl cyclase isoforms or other related proteins, thereby reducing off-target labeling nih.gov.

Furthermore, advancements in photoreactive chemistry could lead to the incorporation of moieties with improved efficiency or altered reactivity profiles, allowing for more controlled and effective covalent labeling under various experimental conditions. The strategic placement of the photoactivable group within the forskolin structure can influence which residues at the binding site are labeled, providing more detailed spatial information about probe-target interactions. Enhancing the reactivity or optimizing the photoactivation wavelength could improve labeling efficiency in complex biological environments. The effort required in optimizing a photoaffinity probe is comparable to optimizing an early drug lead for potency, selectivity, and physicochemical properties nih.gov.

Complementary Application with Cryo-Electron Microscopy and X-ray Crystallography for Structural Determination

Photoaffinity labeling with probes such as [125I]this compound can serve as a crucial complementary technique to advanced structural biology methods like Cryo-Electron Microscopy (Cryo-EM) and X-ray Crystallography. These techniques are powerful tools for determining the three-dimensional atomic structure of proteins and protein complexes nih.govnih.govnih.gov. While Cryo-EM can determine structures of macromolecules and their assemblies under close-to-native conditions and reach near-atomic resolution nih.gov, X-ray crystallography remains the most precise method for determining atomic arrangements in crystals nih.govnih.gov.

By covalently labeling the target protein with a derivative of [125I]this compound, researchers can "trap" the probe in its binding site. This can be particularly valuable for studying transient interactions or confirming the binding pose of the ligand within the protein structure. Subsequent structural analysis using Cryo-EM or X-ray crystallography on the labeled protein or complex can provide high-resolution insights into the molecular details of how the forskolin scaffold interacts with its target. This approach can aid in resolving the structures of challenging protein targets or in understanding conformational changes induced by probe binding.

Computational Modeling and Molecular Dynamics Simulations Based on Probe-Target Complexes

Structural information obtained from Cryo-EM or X-ray crystallography of [125I]this compound-labeled protein complexes can directly inform and validate computational modeling and molecular dynamics (MD) simulations. MD simulations are used to study the dynamic behavior of biological molecules and their interactions over time.

Based on the experimentally determined structure of the probe-target complex, computational models can be built to simulate the binding event, assess the stability of the complex, and explore the dynamic interactions between the probe and surrounding protein residues.. These simulations can provide insights into the forces driving the interaction, identify key contact points, and predict how modifications to the probe or the protein might affect binding affinity or kinetics. This iterative process, combining experimental photoaffinity labeling and structural determination with computational approaches, can accelerate the understanding of probe-target interactions at a molecular level and guide the design of improved probes or therapeutic agents.

Exploration of Novel Cellular Targets and Signaling Pathways Beyond Established Interactions

While [125I]this compound is known for its specificity towards adenylyl cyclase and related derivatives for the glucose transporter, forskolin itself is known to have other "off-target" effects. This suggests the potential for [125I]this compound or its derivatives to interact with proteins beyond these established targets.

Future research can utilize [125I]this compound and its derivatives in conjunction with advanced proteomic techniques to systematically explore novel cellular targets. By performing photoaffinity labeling in different cell types, tissues, or under various physiological conditions, researchers can potentially identify new proteins that interact with the forskolin scaffold. Subsequent analysis using mass spectrometry can identify the labeled proteins, revealing previously unknown binding partners. Exploring these novel targets could uncover new signaling pathways modulated by forskolin derivatives, potentially leading to the identification of new therapeutic targets or a better understanding of complex cellular processes. The identification of novel cellular targets and signaling pathways is an active area of research in various biological contexts.

Q & A

Q. What experimental design principles are critical for ensuring reproducibility in studies involving 6-Aipp-fsk?

Methodological Answer:

- Hypothesis-driven design : Clearly define the research question and hypothesis, ensuring alignment with the compound's known properties (e.g., solubility, stability) .

- Control groups : Include positive/negative controls and replicate experiments to account for variability .

- Variable standardization : Document environmental conditions (temperature, pH) and batch-to-batch variations in synthesis .

- Data transparency : Publish raw data and detailed protocols in supplementary materials to facilitate replication .

Q. Which spectroscopic and chromatographic techniques are recommended for characterizing this compound, and how should data validation be performed?

Methodological Answer:

- Techniques :

| Technique | Purpose | Validation Method |

|---|---|---|

| NMR | Structural elucidation | Compare with reference spectra; use deuterated solvents for consistency |

| HPLC-MS | Purity assessment | Spike samples with known standards; calculate retention time reproducibility |

| XRD | Crystallinity analysis | Cross-validate with computational simulations (e.g., density functional theory) |

- Validation : Use triplicate measurements and statistical analysis (e.g., RSD ≤ 5%) to confirm precision .

Advanced Research Inquiries

Q. How can researchers resolve contradictions between computational predictions (e.g., molecular docking) and experimental results for this compound's activity?

Methodological Answer:

- Re-examine parameters : Verify force fields, solvation models, and binding affinity thresholds in simulations .

- Experimental replication : Test under varying conditions (e.g., ionic strength, co-factors) to identify confounding factors .

- Data triangulation : Combine multiple assays (e.g., SPR, ITC) to cross-validate binding kinetics .

- Theoretical refinement : Update models using Bayesian statistics to incorporate experimental outliers .

Q. What frameworks are effective for integrating this compound's biochemical data with existing theoretical models (e.g., receptor signaling pathways)?

Methodological Answer:

- Conceptual mapping : Align empirical data with pathways (e.g., cAMP modulation) using tools like KEGG or Reactome .

- Iterative modeling : Employ systems biology approaches (e.g., ODE-based models) to test hypotheses iteratively .

- Meta-analysis : Compare results with prior studies to identify consensus mechanisms or anomalies .

Q. How should researchers address challenges in replicating this compound's reported effects across different cell lines or model organisms?

Methodological Answer:

- Strain validation : Genetically authenticate cell lines and document passage numbers .

- Dose-response calibration : Establish EC50/IC50 curves for each model system to account for sensitivity differences .

- Contextual factors : Control for species-specific metabolic pathways or enzyme expression levels .

Data Analysis and Interpretation

Q. What statistical methods are recommended for analyzing dose-dependent effects of this compound in high-throughput screens?

Methodological Answer:

- Normalization : Use Z-scores or fold-change relative to controls to minimize plate-to-plate variability .

- Multivariate analysis : Apply PCA or cluster analysis to identify outliers or subpopulations .

- False discovery control : Adjust p-values using Benjamini-Hochberg correction for multiple comparisons .

Q. How can researchers systematically compare this compound's efficacy data with structurally analogous compounds?

Methodological Answer:

- SAR tables : Tabulate EC50, logP, and binding affinity for analogs to identify key functional groups .

- Machine learning : Train QSAR models using open-source tools (e.g., RDKit) to predict activity cliffs .

Ethical and Reporting Standards

Q. What documentation is essential for publishing this compound research to meet FAIR data principles?

Methodological Answer:

- Metadata : Include synthesis protocols, instrument calibration logs, and raw data files (e.g., .cif for XRD) .

- Repository upload : Deposit datasets in discipline-specific repositories (e.g., PubChem, Zenodo) with unique DOIs .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.